molecular formula C23H29N3O3 B12960926 (1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate

(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate

Cat. No.: B12960926
M. Wt: 395.5 g/mol
InChI Key: CJAPLRNLMSNOHQ-ZWKOTPCHSA-N
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Description

(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is a complex organic compound with a unique structure that includes a methanopyrido[1,2-a][1,5]diazocine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate typically involves multi-step organic reactions. The starting materials and intermediates are carefully chosen to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

  • Formation of the methanopyrido[1,2-a][1,5]diazocine core through cyclization reactions.
  • Introduction of the benzylamino group via nucleophilic substitution.
  • Incorporation of the tert-butyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines to more reactive intermediates.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study biological pathways and mechanisms due to its potential interactions with biomolecules.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-tert-Butyl 10-(amino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate
  • (1R,5R)-tert-Butyl 10-(methylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate

Uniqueness

The presence of the benzylamino group in (1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate distinguishes it from similar compounds

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

tert-butyl (1R,9R)-4-(benzylamino)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate

InChI

InChI=1S/C23H29N3O3/c1-23(2,3)29-22(28)25-13-17-9-18(15-25)20-10-19(11-21(27)26(20)14-17)24-12-16-7-5-4-6-8-16/h4-8,10-11,17-18,24H,9,12-15H2,1-3H3/t17-,18+/m0/s1

InChI Key

CJAPLRNLMSNOHQ-ZWKOTPCHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)C3=CC(=CC(=O)N3C2)NCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC(=CC(=O)N3C2)NCC4=CC=CC=C4

Origin of Product

United States

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